Desmethylmoramide

Descripción general

Descripción

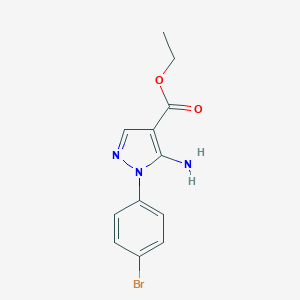

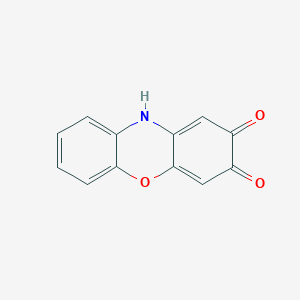

- La desmetilmoramida (INN) es un analgésico opioide relacionado con la dextromoramida, que es el isómero activo (+) de la moramida.

- Aunque se sintetizó y caracterizó a finales de la década de 1950, la desmetilmoramida nunca se comercializó .

Métodos De Preparación

- Las rutas sintéticas específicas y las condiciones de reacción para la desmetilmoramida no están ampliamente documentadas.

- comparte similitudes estructurales con los opioides conocidos.

- Los métodos de producción industrial no están disponibles debido a su uso limitado y falta de comercialización.

Análisis De Reacciones Químicas

- La desmetilmoramida probablemente experimenta reacciones típicas de las amidas y los compuestos aromáticos.

- Las reacciones comunes incluyen oxidación, reducción y sustitución.

- Los reactivos y las condiciones dependerían de la reacción específica, pero se aplican los reactivos estándar para estos tipos de transformaciones.

- Los productos principales formados variarían en función del tipo de reacción.

Aplicaciones Científicas De Investigación

- Las aplicaciones de investigación de la desmetilmoramida son escasas, dado su desarrollo limitado.

- En química, sirve como compuesto modelo para estudiar reacciones de amidas.

- En biología y medicina, su uso es mínimo debido a su falta de aplicación clínica.

- En la industria, no se reportan aplicaciones significativas.

Mecanismo De Acción

- El mecanismo exacto por el cual la desmetilmoramida ejerce sus efectos aún no está claro.

- Es probable que interactúe con los receptores opioides, modulando la percepción del dolor.

- Los objetivos moleculares y las vías implicadas requieren más investigación.

Comparación Con Compuestos Similares

- La singularidad de la desmetilmoramida radica en su relación estructural con la dextromoramida.

- Los compuestos similares incluyen dextromoramida, dipyanone, nufenoxole y phenadoxone.

Propiedades

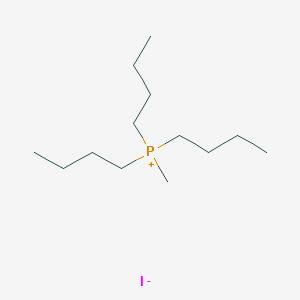

IUPAC Name |

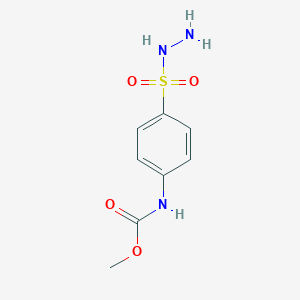

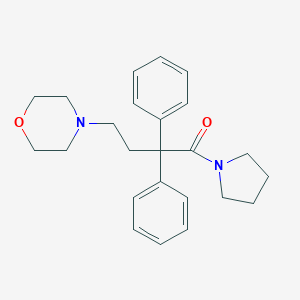

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPANCYSRUEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170172 | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-88-0 | |

| Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmoramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of Desmethylmoramide in humans and rats?

A1: Research on the metabolic fate of this compound (DMM) reveals distinct pathways in rats and humans. In rats, DMM undergoes extensive metabolism, primarily through pyrrolidine ring and morpholine ring hydroxylation, often in combination. An N',N-bisdesalkyl metabolite was also observed in rat urine []. In contrast, human liver S9 fraction incubations yielded only two metabolites: a pyrrolidine hydroxy metabolite and an N-oxide []. This suggests species-specific differences in DMM metabolism. Interestingly, no Phase II metabolites were detected in either species [], highlighting a potential difference compared to other opioids.

Q2: Can you identify potential urinary biomarkers for this compound use based on the research?

A2: Yes, the research suggests potential urinary biomarkers for DMM use. Analysis of 24-hour pooled rat urine samples after DMM administration identified the hydroxy and dihydroxy metabolites as the most abundant excretion products []. These metabolites could serve as more reliable screening targets than the parent compound, which was barely detectable in the urine []. Further research is needed to confirm if these metabolites are similarly prevalent in human urine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.